molecular formula C15H15NO2 B1658345 Phenyl-m-tolylamino-acetic acid CAS No. 60561-71-9

Phenyl-m-tolylamino-acetic acid

Cat. No.: B1658345
CAS No.: 60561-71-9
M. Wt: 241.28 g/mol
InChI Key: GPOCEGVKBMCEBU-UHFFFAOYSA-N
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Description

Phenyl-m-tolylamino-acetic acid (CAS 60561-71-9) is a substituted acetic acid derivative featuring a phenyl group and a meta-tolyl (3-methylphenyl) group linked via an amino bridge. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol (calculated from structural data) .

Properties

CAS No.

60561-71-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(3-methylanilino)-2-phenylacetic acid

InChI

InChI=1S/C15H15NO2/c1-11-6-5-9-13(10-11)16-14(15(17)18)12-7-3-2-4-8-12/h2-10,14,16H,1H3,(H,17,18)

InChI Key

GPOCEGVKBMCEBU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)NC(C2=CC=CC=C2)C(=O)O

Other CAS No.

60561-71-9

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of phenyl-m-tolylamino-acetic acid with its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Position
This compound 60561-71-9 C₁₅H₁₅NO₂ 241.29 Amino, acetic acid meta (3-methylphenyl)
Dimethylamino-p-tolyl-acetic acid 230646-18-1 C₁₁H₁₅NO₂ 193.25 Dimethylamino, acetic acid para (4-methylphenyl)
2-[Benzyl(phenyl)amino]acetic acid 23582-63-0 C₁₅H₁₅NO₂ 241.29 Benzyl, phenylamino, acetic acid N/A
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid 1008380-11-7 C₁₂H₁₁N₂O₄S 279.29 Thiazolidinone, dioxo, acetic acid para (4-methylphenyl)
m-Tolyl phenylacetate 122-27-0 C₁₅H₁₄O₂ 226.27 Ester (phenylacetate) meta (3-methylphenyl)
o-Tolylacetic acid N/A C₉H₁₀O₂ 150.18 Acetic acid ortho (2-methylphenyl)

Key Observations :

  • Substituent Position: The meta-substituted tolyl group in this compound distinguishes it from para-substituted analogs like dimethylamino-p-tolyl-acetic acid .
  • Molecular Complexity: Thiazolidinone-containing analogs (e.g., CAS 1008380-11-7) introduce heterocyclic rigidity, which may influence receptor binding compared to linear structures .

Structure-Activity Relationships (SAR)

  • Amino vs.
  • Substituent Effects: Para-substituted analogs (e.g., dimethylamino-p-tolyl-acetic acid) may exhibit enhanced metabolic stability compared to meta-substituted derivatives due to reduced steric hindrance .
  • Heterocyclic Modifications: Thiazolidinone derivatives (e.g., CAS 1008380-11-7) demonstrate how ring systems can enhance target specificity, a feature absent in this compound .

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